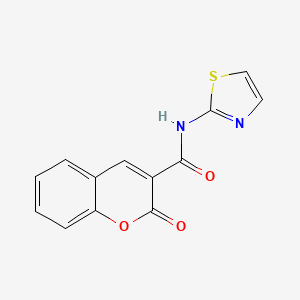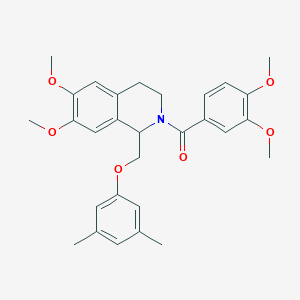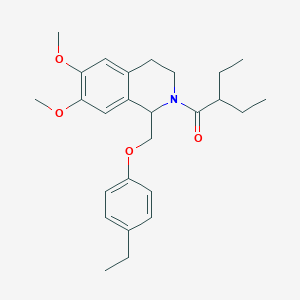![molecular formula C23H31N5 B11216685 N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216685.png)
N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-3-(cyclododecylamino)-1H-pyrazole-4-carboxamide with suitable reagents can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown promise in biological and medicinal research, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in cancer therapy as they can halt the proliferation of cancer cells by interfering with the cell cycle .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Mecanismo De Acción
The mechanism of action of N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the CDK active site .
Comparación Con Compuestos Similares
- N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-cyclooctyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-cyclododecyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness: N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific cyclododecyl substitution, which can influence its binding affinity and selectivity towards CDKs. This unique structural feature may enhance its therapeutic potential compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H31N5 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-cyclododecyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H31N5/c1-2-4-6-9-13-19(14-10-7-5-3-1)27-22-21-17-26-28(23(21)25-18-24-22)20-15-11-8-12-16-20/h8,11-12,15-19H,1-7,9-10,13-14H2,(H,24,25,27) |
Clave InChI |
FSHNRWFBWCLAOY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-4-keto-N-[2-(4-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/structure/B11216606.png)


![N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216619.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11216626.png)
![N-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216635.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11216637.png)
![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11216646.png)
![N-(2-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216657.png)
![N-benzyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216661.png)


![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11216681.png)
![4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11216695.png)
